Product packaging for BAY1143269(Cat. No.:)

BAY1143269

Cat. No.: B1574163
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of mRNA Translation Initiation in Pathophysiology

The initiation of mRNA translation is a fundamental biological process and a critical control point for gene expression. nih.govresearchgate.net This intricate process is frequently dysregulated in various diseases, most notably cancer. nih.govaacrjournals.orgaacrjournals.org In malignant cells, the translational machinery is often hijacked to selectively synthesize proteins that promote uncontrolled proliferation, survival, angiogenesis, and metastasis. nih.govaacrjournals.org The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in this process, responsible for recognizing the 5' cap structure of mRNA, a crucial step for the initiation of cap-dependent translation. aacrjournals.orgcancer.gov Overexpression and elevated activity of eIF4E are observed in a wide array of human cancers and are often correlated with poor prognosis. researchgate.net This reliance of cancer cells on aberrant translation initiation presents a compelling therapeutic window for the development of targeted inhibitors. nih.govresearchgate.net

The Role of MAP Kinase-Interacting Kinases (MNKs) in Cellular Processes

MAP kinase-interacting kinases (MNKs) are a family of serine/threonine kinases that are activated by the mitogen-activated protein kinase (MAPK) pathways, specifically the ERK and p38 MAPK pathways. aacrjournals.orgnih.govnih.gov There are two main MNK isoforms, MNK1 and MNK2, which are encoded by two separate genes and can be alternatively spliced to produce different variants. nih.govresearchgate.net A primary and well-characterized substrate of the MNK kinases is the eukaryotic translation initiation factor eIF4E. nih.govresearchgate.net MNKs phosphorylate eIF4E at Serine 209, a modification that is crucial for its oncogenic activity but appears to be largely dispensable for normal cellular protein synthesis. aacrjournals.orgnih.gov This phosphorylation event is thought to enhance the translation of a specific subset of mRNAs that encode for proteins involved in cell cycle progression, survival, and angiogenesis. aacrjournals.orgnih.gov Beyond eIF4E, MNKs have been shown to phosphorylate other substrates, indicating their involvement in a broader range of cellular activities, including the regulation of cytokine production and the cellular response to stress. aacrjournals.orgnih.govaacrjournals.org The central role of MNKs in regulating the oncogenic activity of eIF4E has positioned them as attractive targets for anti-cancer drug development. nih.govresearchgate.net

Overview of BAY1143269 as an Investigational Compound

This compound is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of MNK1. nih.govcancer.govaacrjournals.org It was discovered through high-throughput screening and subsequent lead optimization efforts. nih.govresearchgate.net As an investigational compound, this compound has been the subject of preclinical studies to evaluate its mechanism of action and anti-tumor efficacy. aacrjournals.orgaacrjournals.org A Phase I clinical trial was initiated to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, both as a single agent and in combination with docetaxel, in patients with advanced solid tumors. clinicaltrials.gov The development of this compound represents a targeted approach to cancer therapy, aiming to disrupt the MNK1-eIF4E signaling axis that is critical for the survival and proliferation of various cancer cells. nih.govaacrjournals.org

Preclinical Research Findings on this compound

The preclinical evaluation of this compound has provided significant insights into its mechanism of action and potential as an anti-cancer agent.

Mechanism of Action

In kinase assays, this compound has demonstrated potent and selective inhibition of MNK1. nih.govresearchgate.net Its primary mechanism of action is the prevention of MNK1-mediated phosphorylation of eIF4E at Serine 209. cancer.govaacrjournals.org By blocking this key phosphorylation event, this compound effectively curtails the oncogenic functions of eIF4E, leading to a reduction in the synthesis of proteins that are crucial for tumor growth and survival. cancer.gov

In Vitro Studies

Effects on eIF4E Phosphorylation and Downstream Targets: In various cancer cell lines, treatment with this compound has been shown to inhibit the phosphorylation of eIF4E. aacrjournals.org This leads to the reduced expression of several downstream target proteins involved in cell cycle regulation and survival, such as cyclin B1, Cdc25C, and survivin. aacrjournals.org

Impact on Cellular Processes: By targeting MNK1 activity, this compound has been observed to strongly regulate factors involved in several key cellular processes in vitro, including:

Cell cycle regulation nih.govresearchgate.net

Apoptosis (programmed cell death) nih.govresearchgate.net

Immune response nih.govresearchgate.net

Epithelial-mesenchymal transition (EMT), a process linked to cancer progression and metastasis. nih.govaacrjournals.org

Cytokine Release: this compound has also been shown to potently inhibit the release of pro-inflammatory cytokines, such as TNFα and IL-6, in lipopolysaccharide (LPS)-stimulated human blood. aacrjournals.orgaacrjournals.org

In Vivo Studies

Preclinical in vivo studies using various cancer models have demonstrated the anti-tumor efficacy of this compound:

Monotherapy Efficacy: In xenograft models of non-small cell lung cancer (NSCLC), colorectal cancer, and melanoma, orally administered this compound showed significant anti-tumor effects as a monotherapy. aacrjournals.orgaacrjournals.org

Combination Therapy: When used in combination with standard-of-care chemotherapeutics, this compound demonstrated improved anti-tumor effects and delayed tumor regrowth compared to chemotherapy alone in NSCLC models. nih.govaacrjournals.org

Patient-Derived Xenograft (PDX) Models: The efficacy of this compound has also been demonstrated in patient-derived xenograft models of NSCLC, which are considered to be more representative of human tumors. nih.govaacrjournals.org

The table below summarizes key preclinical findings for this compound.

Preclinical Model Key Findings Reference
In Vitro (Cancer Cell Lines) Inhibition of eIF4E phosphorylation. aacrjournals.org
Reduction in downstream targets (cyclin B1, Cdc25C, survivin). aacrjournals.org
Regulation of cell cycle, apoptosis, immune response, and EMT. nih.govresearchgate.net
Inhibition of pro-inflammatory cytokine release. aacrjournals.orgaacrjournals.org
In Vivo (Xenograft Models) Significant monotherapy efficacy in NSCLC, colorectal cancer, and melanoma. aacrjournals.orgaacrjournals.org
In Vivo (Combination Therapy) Enhanced anti-tumor effects with chemotherapy in NSCLC models. nih.govaacrjournals.org
In Vivo (PDX Models) Demonstrated efficacy in patient-derived NSCLC models. nih.govaacrjournals.org

Properties

Molecular Formula

C31H44N4O2

Appearance

Solid powder

Synonyms

BAY1143269;  BAY 1143269;  BAY-1143269.; Unknown

Origin of Product

United States

Molecular Targeting and Mechanistic Elucidation of Bay1143269

Identification and Selectivity Profile of BAY1143269 as an MNK Kinase Inhibitor

This compound was identified through high-throughput screening and subsequent lead optimization, demonstrating its potential as a targeted therapeutic agent labsolu.ca. Its profile as an MNK kinase inhibitor is characterized by its notable potency and selectivity.

Potency and Selectivity for MNK1 and MNK2 Kinases

This compound exhibits potent and selective inhibition of MNK1, with an enzyme half-maximal inhibitory concentration (IC50) of 40 nM at 2 mM ATP labsolu.caguidetopharmacology.org. While showing strong activity against MNK1, it also demonstrates considerable activity against MNK2, with an IC50 of 904 nM guidetopharmacology.org. A key aspect of this compound's profile is its high selectivity across the kinome. It displays similar binding potency to only 4 out of a panel of 395 kinases, including PIM1 (IC50 = 518 nM), underscoring its specificity for MNK kinases guidetopharmacology.org. This selectivity is considered superior to earlier MNK1/2 inhibitors cenmed.com.

Table 1: Potency and Selectivity of this compound against Key Kinases

KinaseIC50 (nM)
MNK140
MNK2904
PIM1518

Inhibition of MNK1/2 Enzymatic Activity

The primary enzymatic function of MNK1 and MNK2 is the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (Ser209) nih.govnih.govuni.lu. This phosphorylation is a critical event in regulating mRNA translation. This compound effectively inhibits the enzymatic activity of both MNK1 and MNK2 in biochemical assays cenmed.com, thereby preventing the phosphorylation of eIF4E cenmed.comnih.govnih.govuni.lutocris.comguidetoimmunopharmacology.org. Notably, MNK1 and MNK2 are the sole known protein kinases responsible for catalyzing eIF4E phosphorylation at Ser209 in vivo researchgate.net.

Downstream Molecular Consequences of MNK Inhibition by this compound

The inhibition of MNK1/2 by this compound leads to significant downstream molecular consequences, primarily impacting the phosphorylation status of eIF4E and the subsequent regulation of gene expression.

Regulation of eIF4E-Mediated Gene Expression

The inhibition of eIF4E phosphorylation by this compound has profound effects on eIF4E-mediated gene expression. eIF4E plays a crucial role in the translation of specific mRNAs, particularly those encoding oncogenic proteins nih.govuni.lutocris.comguidetoimmunopharmacology.org. Elevated levels of eIF4E are known to selectively increase the translation of growth factors important in malignancy, such as vascular endothelial growth factor (VEGF) and cyclin D1 caymanchem.com.

This compound acts by suppressing both eIF4E activity and the subsequent expression of oncogenic proteins mediated by eIF4E. These oncogenic proteins are involved in critical cellular processes such as cell cycle progression, epithelial-mesenchymal transition (EMT), and pro-survival pathways nih.govuni.lutocris.comguidetoimmunopharmacology.org. Specifically, treatment with this compound has been shown to reduce the expression of cell cycle-associated proteins like Cyclin D1, Cyclin A1, and cyclin-dependent kinase (CDK)-2 tocris.com. Furthermore, it leads to a reduction in pro-metastatic proteins and a decrease in the release of pro-tumorigenic cytokines cenmed.com. The phosphorylation of eIF4E at Ser209 by MNK is considered to be specifically relevant in tumor cells, suggesting that MNK inhibition may offer a therapeutic window with reduced toxicity to normal cells guidetoimmunopharmacology.orgresearchgate.net.

Impact on Oncogenic Protein Synthesis and Post-Translational Modification

The core impact of this compound stems from its ability to disrupt oncogenic protein synthesis, a process heavily reliant on eIF4E activity, and its direct influence on the post-translational modification of eIF4E.

eIF4E's role in enhancing the synthesis of oncogenic proteins makes it a key target in cancer biology uni.lu. By preventing eIF4E activity, this compound effectively inhibits the synthesis of tumor angiogenic factors, leading to a reduction in cellular proliferation and the induction of apoptosis in susceptible tumor cells uni.lu.

This compound strongly regulates various downstream factors involved in fundamental cellular processes. In both in vitro and in vivo models, it has been shown to modulate factors associated with cell cycle regulation, apoptosis, immune response, and epithelial-mesenchymal transition labsolu.caguidetopharmacology.org. A notable effect is the reduction of vascular endothelial growth factor (VEGF) levels in tumor cells and their culture medium, demonstrating this compound's inhibitory effect on the tumor's proangiogenic microenvironment nih.govuni.luguidetoimmunopharmacology.org.

In studies involving glioblastoma microvascular endothelial cells (GMECs), this compound inhibited capillary network formation, cell migration, and proliferation, while simultaneously inducing apoptosis nih.govguidetoimmunopharmacology.org. Immunoblotting analyses of tumors from drug-treated mice revealed significantly lower levels of phosphorylated-eIF4E (p-eIF4E), the microvascular endothelial cell marker CD31, and VEGF, further substantiating its anti-angiogenic and anti-tumor effects nih.govuni.lu.

The mechanism by which this compound exerts these effects is rooted in its interference with post-translational modifications (PTMs), particularly phosphorylation. Phosphorylation, a crucial PTM, involves the transfer of a phosphate (B84403) group by kinase enzymes, thereby altering protein function. The aberrant phosphorylation of proteins is a hallmark of cancer manifestation. By specifically inhibiting MNK1/2, this compound directly prevents the phosphorylation of eIF4E at Ser209, a critical PTM that drives the translation of specific oncogenic mRNAs nih.govnih.govuni.luresearchgate.net. This targeted intervention at the level of eIF4E phosphorylation disrupts the synthesis of a range of proteins essential for tumor growth and survival.

Table 2: Oncogenic Proteins and Pathways Regulated by this compound-mediated MNK Inhibition

CategoryRegulated Proteins/PathwaysEffect of this compoundSupporting Citations
Translation Factors eIF4E phosphorylation (at Ser209)Suppressed cenmed.comnih.govnih.govuni.lutocris.comguidetoimmunopharmacology.org
Cell Cycle Regulators Cyclin D1, Cyclin A1, CDK-2Reduced expression tocris.comguidetoimmunopharmacology.org
Angiogenesis Factors Vascular Endothelial Growth Factor (VEGF), CD31Reduced expression nih.govuni.lutocris.comguidetoimmunopharmacology.org
EMT Markers Snail, Mmp3, ZEB1, SLUGSuppressed translation/expression tocris.comguidetoimmunopharmacology.org
Pro-survival Proteins Oncogenic proteins involved in pro-survival pathwaysSuppressed expression nih.govuni.luguidetoimmunopharmacology.org
Apoptosis Induction of apoptosis in glioblastoma cells and GMECsInduced nih.govuni.lutocris.comguidetoimmunopharmacology.org
Immune Response Pro-inflammatory/pro-tumorigenic cytokinesReduced release cenmed.comnih.gov

Preclinical Pharmacological Activities and Efficacy of Bay1143269

In Vitro Cellular Effects

Inhibition of Cancer Cell Proliferation

BAY1143269 has been shown to effectively inhibit the proliferation of a variety of cancer cell lines in vitro. cancer.govpatsnap.com This anti-proliferative effect is a direct consequence of its ability to block MNK1 activity, thereby impeding the synthesis of key proteins required for cell cycle progression. nih.govaacrjournals.org Studies have demonstrated that by inhibiting the phosphorylation of eIF4E, this compound leads to a reduction in the expression of downstream targets such as survivin, Cdc25C, and cyclin B1, which are essential for cell division. aacrjournals.org The compound has shown efficacy in various cancer cell lines, including those from non-small cell lung cancer. nih.gov Research in glioblastoma has also confirmed that this compound inhibits the proliferation of glioblastoma cells and glioblastoma microvascular endothelial cells (GMECs). nih.govnih.gov

Inhibition of Cancer Cell Proliferation by this compound

Cell Line TypeObserved EffectKey Downstream Targets Affected
Non-Small Cell Lung Cancer (NSCLC)Inhibition of cell proliferationSurvivin, Cdc25C, Cyclin B1
GlioblastomaInhibition of proliferation of glioblastoma cells and GMECseIF4E-mediated oncogenic proteins
Various Cancer Cell LinesInhibition of cellular proliferationTumor angiogenic factors

Induction of Apoptosis in Malignant Cell Lines

In addition to its anti-proliferative effects, this compound has been observed to induce apoptosis, or programmed cell death, in malignant cell lines. nih.govcancer.gov This is achieved through the regulation of pro-survival factors. researchgate.net By inhibiting the MNK1/eIF4E pathway, this compound disrupts the expression of proteins that protect cancer cells from apoptosis. cancer.gov This pro-apoptotic activity has been noted in glioblastoma cells and GMECs. patsnap.comnih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells, and the ability of this compound to trigger this process highlights its therapeutic potential. cancer.gov

Suppression of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality and involves the migration and invasion of cancer cells to distant sites. This compound has demonstrated the ability to suppress these processes in vitro. nih.gov The compound's inhibitory effect on the MNK1/eIF4E axis leads to the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT), a key process for cancer cell motility and invasion. nih.govnih.gov Studies have shown that this compound can reduce the migration of glioblastoma microvascular endothelial cells. nih.gov

Anti-angiogenic Mechanisms in Endothelial Cells (e.g., Capillary Network Formation)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. nih.gov this compound exhibits potent anti-angiogenic properties by directly targeting endothelial cells. patsnap.comnih.gov In vitro studies have shown that this compound inhibits the capillary network formation of glioblastoma microvascular endothelial cells (GMECs), particularly during the early stages of tubular structure formation. nih.govnih.gov This anti-angiogenic effect is mediated by the suppression of eIF4E and the subsequent reduction in the expression of oncogenic proteins involved in angiogenesis. nih.gov Furthermore, this compound has been found to reduce the levels of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor, in tumor cells and their culture medium. nih.govnih.gov

Anti-angiogenic Effects of this compound

Cell TypeObserved EffectMechanism
Glioblastoma Microvascular Endothelial Cells (GMECs)Inhibition of capillary network formationSuppression of eIF4E and related oncogenic proteins
Glioblastoma CellsReduced Vascular Endothelial Growth Factor (VEGF) levelsInhibition of tumor pro-angiogenic microenvironment

Modulation of Inflammatory Cytokine Release

Inflammation is a critical component of the tumor microenvironment and can promote tumor growth and progression. This compound has been shown to modulate the release of inflammatory cytokines. nih.gov Specifically, it potently inhibits the release of cytokines in lipopolysaccharide (LPS)-stimulated human blood. aacrjournals.org This suggests that in addition to its direct anti-cancer effects, this compound may also exert anti-tumor activity by modulating the inflammatory milieu within the tumor microenvironment. nih.gov

In Vivo Antitumor Efficacy

The in vitro activities of this compound have been translated into significant antitumor efficacy in in vivo models. nih.gov In preclinical studies using xenograft models of non-small cell lung cancer, this compound demonstrated strong efficacy as a monotherapy. nih.govresearchgate.net This included both cell line-derived and patient-derived xenograft models. nih.gov Furthermore, in a glioblastoma xenograft mouse model, oral administration of this compound resulted in a significant reduction in tumor growth. nih.gov Immunoblotting analysis of tumors from these treated mice revealed decreased levels of phosphorylated-eIF4E, the microvascular endothelial cell marker cluster of differentiation 31 (CD31), and VEGF, confirming the in vivo mechanism of action. nih.gov Combination treatment studies have also shown that this compound can delay tumor regrowth when used with standard-of-care chemotherapeutics. nih.gov

Efficacy as a Monotherapy in Xenograft Models (e.g., Glioblastoma, Non-Small Cell Lung Cancer, Colorectal Cancer, Melanoma)

Preclinical studies have established the potent anti-cancer activity of this compound as a monotherapy in various xenograft models. researchgate.netresearchgate.net

Glioblastoma: In a glioblastoma xenograft mouse model, oral administration of this compound resulted in a significant reduction in tumor growth. researchgate.netnih.gov This anti-cancer effect is associated with the suppression of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation, which in turn inhibits the proliferation and induces the apoptosis of glioblastoma cells. nih.gov

Non-Small Cell Lung Cancer (NSCLC): this compound has shown strong efficacy in both cell line-derived and patient-derived non-small cell lung cancer xenograft models. researchgate.netnih.gov

While extensive research highlights its efficacy in glioblastoma and NSCLC, specific xenograft data for this compound in colorectal cancer and melanoma is less detailed in the reviewed literature. Preclinical cancer models, including patient-derived xenografts (PDX), are crucial for evaluating therapeutic responses for various cancers, including colorectal cancer and melanoma. e-century.usnih.gov

Cancer TypeXenograft Model TypeKey FindingsReference
GlioblastomaXenograft Mouse ModelSignificant reduction in tumor growth. researchgate.netnih.gov
Non-Small Cell Lung Cancer (NSCLC)Cell Line & Patient-DerivedDemonstrated strong anti-tumor efficacy. researchgate.netnih.gov

Synergistic Effects in Combination with Standard-of-Care Chemotherapeutics

In addition to its effectiveness as a monotherapy, this compound has demonstrated the ability to enhance the effects of standard cancer treatments. In preclinical models of non-small cell lung cancer, combination treatment with this compound and standard-of-care chemotherapeutics resulted in delayed tumor regrowth. researchgate.netnih.gov

Reduction of Tumor Angiogenesis in Preclinical Models

This compound has been identified as an inhibitor of angiogenesis, a critical process for tumor growth, in glioblastoma models. nih.govpatsnap.com The compound was found to inhibit the capillary network formation of glioblastoma microvascular endothelial cells (GMECs), particularly during the early stages of tubular structure formation. nih.gov It also suppressed the migration and proliferation of GMECs while inducing their apoptosis. nih.gov A key mechanism for this anti-angiogenic effect is the reduction of vascular endothelial growth factor (VEGF) levels in tumor cells. researchgate.netnih.gov Immunoblotting analysis of tumors from drug-treated mice showed significantly lower levels of the microvascular endothelial cell marker CD31 and VEGF. nih.gov

Protein MarkerEffect of this compoundSignificanceReference
VEGF (Vascular Endothelial Growth Factor)Reduced levels in tumor tissue.Inhibition of a key pro-angiogenic signal. researchgate.netnih.gov
CD31 (Cluster of Differentiation 31)Reduced levels in tumor tissue.Indicates decreased microvascular endothelial cells. nih.gov
PDGF (Platelet-Derived Growth Factor)Reduced levels in tumor tissue.Inhibition of another factor in vessel formation. researchgate.net

Impact on Tumor Microenvironment

The therapeutic action of this compound extends to modulating the tumor microenvironment (TME). researchgate.netnih.gov The TME is a complex ecosystem that plays a critical role in cancer progression and includes non-cancerous cells like endothelial and immune cells. biorxiv.orgabcam.com By reducing VEGF levels, this compound demonstrates an inhibitory effect on the tumor's proangiogenic microenvironment. nih.gov Furthermore, by targeting MNK1 activity, this compound regulates downstream factors that are involved in the immune response, suggesting a broader impact on the TME beyond angiogenesis. researchgate.netnih.gov

Exploratory Preclinical Applications Beyond Oncology

The mechanism of action of MNK inhibitors like this compound suggests potential therapeutic applications outside of cancer treatment.

Potential Role in Chronic Pain Modulation

There is a strong translational potential for MNK inhibitors in the management of chronic pain. nih.gov The transmission and sensitization involved in persistent pain are complex processes involving altered physiology in the nervous system. nih.govresearchgate.net MNK1 and MNK2 are co-expressed in almost all human nociceptors (pain-sensing neurons). nih.gov These kinases are downstream of MAPK signaling and phosphorylate eIF4E, a key regulator in the translation of mRNAs involved in nociceptive sensitization. nih.gov Therefore, pharmacological inhibition of MNKs is a promising therapeutic strategy for reversing the neuronal hyperexcitability that drives chronic pain states. nih.gov The development of selective MNK inhibitors, including this compound, for oncology may provide valuable tools for future preclinical research into their efficacy and safety for modulating both the sensory and affective dimensions of chronic pain. nih.gov

Interplay of Bay1143269 with Cellular Signaling Pathways

Integration with MAPK Cascade (ERK1/2 and p38 Activation of MNKs)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are fundamental cascades that translate a wide array of extracellular signals into cellular responses. mdpi.com Among the most studied are the ERK1/2 and p38 MAPK pathways. nih.govresearchgate.net These pathways are typically activated by different stimuli; ERK1/2 is preferentially activated by growth factors, while the p38 kinases respond more to stress stimuli like osmotic shock, inflammatory cytokines, and UV radiation. nih.govresearchgate.net

Both the ERK1/2 and p38 cascades converge on the activation of MNK1 and its isoform MNK2. nih.gov The activation process involves direct phosphorylation of the MNKs by active ERK1/2 or p38. mdpi.comnih.gov This phosphorylation event is a critical step that unleashes the catalytic activity of the MNKs. nih.gov Once activated, the primary substrate for MNK1 is the eukaryotic translation initiation factor 4E (eIF4E). researchgate.netnih.gov

BAY1143269 functions by directly inhibiting the kinase activity of MNK1. researchgate.netnih.gov By doing so, it effectively uncouples the MAPK cascade from its downstream effect on eIF4E phosphorylation, without directly interfering with the upstream activation of ERK1/2 or p38. This specific mode of action allows for the targeted disruption of signals flowing through the MAPK-MNK1 axis.

Table 1: Key Components of the MAPK-MNK1 Signaling Axis

Component Type Activators Key Substrate
ERK1/2 MAP Kinase Growth Factors, Mitogens MNK1/2
p38 MAP Kinase Cellular Stress, Cytokines MNK1/2
MNK1 MAPK-activated Protein Kinase ERK1/2, p38 eIF4E

| This compound | Small Molecule Inhibitor | N/A | MNK1 |

Crosstalk with PI3K/mTOR Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is another central signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govoncotarget.comfrontiersin.org Extensive crosstalk exists between the PI3K/mTOR and MAPK pathways, creating a complex regulatory web that allows cells to integrate diverse signals. nih.gov

MNK1 is strategically positioned at a junction of these two major cancer-associated pathways. researchgate.netnih.gov The PI3K/mTOR pathway, like the MAPK pathway, ultimately influences protein synthesis. The mTOR complex 1 (mTORC1) phosphorylates downstream effectors, including the eIF4E-binding protein 1 (4E-BP1), which in turn regulates the activity of eIF4E. frontiersin.org

The convergence of both MAPK and PI3K/mTOR pathways on the regulation of eIF4E highlights the intricate coordination of cellular translation. While the PI3K/mTOR pathway primarily regulates eIF4E availability by controlling 4E-BP1, the MAPK-MNK1 axis regulates eIF4E activity through direct phosphorylation. researchgate.netfrontiersin.org By inhibiting MNK1, this compound specifically blocks the phosphorylation-mediated activation of eIF4E, a key oncogenic protein, thereby influencing a critical node where the MAPK and PI3K/mTOR pathways intersect. researchgate.netnih.gov This makes the inhibition of MNK1 an attractive strategy for targeting pathways that are frequently deregulated in cancer. nih.gov

Modulation of Specific Downstream Targets (e.g., NDRG1)

The primary and most well-characterized downstream target of MNK1 is eIF4E. researchgate.netnih.gov Inhibition of MNK1 by this compound leads to a significant reduction in the phosphorylation of eIF4E at the Ser209 site. researchgate.net This phosphorylation is believed to enhance the oncogenic activity of eIF4E. By targeting this event, this compound strongly regulates downstream factors involved in cell cycle regulation and apoptosis. researchgate.netnih.gov

Beyond eIF4E, the influence of MNK1 inhibition extends to other proteins. One such protein of interest is the N-myc downstream-regulated gene-1 (NDRG1), a known metastasis suppressor. nih.gov NDRG1 has been shown to exert its tumor-suppressive functions by inhibiting various oncogenic signaling pathways, including the PI3K/AKT and RAS pathways. nih.gov While direct regulation of NDRG1 by MNK1 is an area of ongoing research, the pathways influenced by NDRG1 (RAS, PI3K/AKT) are intimately linked with the upstream activators of MNK1. nih.govresearchgate.net NDRG1 is known to down-regulate key receptor tyrosine kinases like EGFR and HER2, which are often the starting points for both the MAPK and PI3K cascades. nih.gov Therefore, the interplay between MNK1 signaling and NDRG1 function represents a complex interaction where both components can influence the same overarching oncogenic pathways.

Table 2: Downstream Effects of MNK1 Inhibition by this compound

Downstream Target/Process Effect of this compound Cellular Consequence
eIF4E Phosphorylation Decreased Modulation of oncogenic protein expression
Cell Cycle Deregulation Inhibition of cell proliferation
Apoptosis Regulation Induction of programmed cell death

| Signaling Pathways (e.g., TGF-β, RAS, PI3K) | Indirect Modulation via NDRG1 | Suppression of growth and metastasis |

Implications for Cellular Stress Responses

Cells have evolved intricate signaling networks, collectively known as cellular stress responses, to cope with various insults such as nutrient deprivation, proteotoxic stress, and DNA damage. elifesciences.orgmdpi.com The MAPK p38 pathway, a key activator of MNK1, is a canonical stress-response cascade. nih.govresearchgate.net This directly links MNK1 activity to the cellular reaction to stress.

The integrated stress response (ISR) is a central pathway that cells activate to restore homeostasis under duress. nih.gov A core event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 (eIF2), which leads to a general decrease in protein synthesis while selectively allowing the translation of stress-remediating proteins. nih.gov The kinase GCN2 is a key sensor in the ISR, often activated by amino acid depletion. nih.gov

By inhibiting MNK1 and modulating the activity of eIF4E, this compound can impact the cell's ability to manage protein synthesis during stress. The regulation of translation is a critical aspect of the stress response, as it helps reduce the burden of newly synthesized proteins on a stressed cellular machinery. elifesciences.org Therefore, pharmacological intervention at the MNK1-eIF4E node could potentially alter the threshold for stress-induced cell death or survival, making it a point of interest for therapeutic strategies aimed at exploiting cellular vulnerabilities.

Table of Compound Names

Compound Name
4E-BP1
AKT
This compound
EGFR
eIF2
eIF4E
ERK1/2
GCN2
HER2
MNK1
MNK2
mTOR
mTORC1
NDRG1
p38
PI3K
RAS

Advanced Preclinical Methodologies and Research Approaches for Bay1143269 Studies

High-Throughput Screening and Lead Optimization Strategies

The discovery of BAY1143269 originated from a comprehensive drug discovery process that began with high-throughput screening (HTS). researchgate.netnih.gov This methodology allowed for the rapid assessment of large compound libraries to identify initial "hits" with potential inhibitory activity against the target kinase, MAP kinase-interacting kinase 1 (MNK1). researchgate.netnih.gov Following the identification of initial active compounds, a process of lead optimization was undertaken. This phase involved systematic medicinal chemistry efforts to modify the chemical structures of the initial hits. The goal of this optimization was to enhance potency, improve selectivity for MNK1 over other kinases, and refine the compound's pharmacological properties. researchgate.netnih.gov This structured approach of HTS followed by iterative lead optimization successfully culminated in the identification of this compound as a novel, potent, and highly selective small molecule inhibitor of MNK1. researchgate.netnih.gov

Advanced In Vitro Assays for Target Engagement and Pathway Analysis

A variety of advanced in vitro assays were employed to characterize the interaction of this compound with its target and to elucidate its impact on cellular signaling pathways.

Target Engagement: Kinase assays were fundamental in confirming the direct and potent inhibition of MNK1 by this compound. researchgate.netnih.gov These cell-free assays measure the enzymatic activity of the kinase, and results demonstrated that this compound effectively and selectively inhibits MNK1. researchgate.net Further analysis across a broad panel of 395 non-mutant kinases revealed the high selectivity of the compound, with similar binding potency observed for only four other kinases, underscoring its specificity for MNK1. researchgate.net

Pathway Analysis: To understand the functional consequences of MNK1 inhibition, researchers utilized sandwich immunoassays and other cell-based assays to measure the phosphorylation status of downstream targets. researchgate.net A key substrate of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E). nih.gov Treatment of cancer cell lines with this compound was shown to suppress the phosphorylation of eIF4E at the Serine 209 site (p-eIF4E). patsnap.com By inhibiting MNK1, this compound was found to strongly regulate downstream factors involved in critical cellular processes, including cell cycle regulation, apoptosis, and the epithelial-mesenchymal transition (EMT). researchgate.netnih.gov For example, studies in glioblastoma microvascular endothelial cells (GMECs) showed that this compound inhibited capillary network formation, migration, and proliferation while inducing apoptosis by suppressing eIF4E and the expression of oncogenic proteins it mediates. patsnap.com

Below is a table summarizing the observed effects of this compound in various in vitro assays.

Assay TypeCell Line/SystemKey FindingReference
Kinase AssayCell-freePotent and selective inhibition of MNK1 researchgate.netnih.gov
Kinome Scan395 non-mutant kinasesHigh selectivity, with similar potency for only 4 other kinases researchgate.net
ImmunoassayCancer cell linesSuppression of eIF4E phosphorylation patsnap.com
Capillary Network FormationGlioblastoma Microvascular Endothelial Cells (GMECs)Inhibition of tubular structure formation patsnap.com
Cell Proliferation/ApoptosisGMECs and Glioblastoma cellsInhibition of proliferation and induction of apoptosis patsnap.com

Utilization of Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, have been a critical tool in evaluating the in vivo efficacy of this compound. nih.govnih.gov These models are considered more clinically relevant than traditional cell line-based xenografts because they better retain the heterogeneity and genetic characteristics of the original human tumor. nih.govmuriphys.com

Research has demonstrated that this compound shows strong anti-tumor efficacy as a monotherapy in PDX models of non-small cell lung cancer. researchgate.netnih.gov In these studies, administration of the compound led to significant inhibition of tumor growth. researchgate.net

Furthermore, the compound was tested in a glioblastoma xenograft mouse model. patsnap.com Oral administration of this compound resulted in a significant reduction in tumor growth. patsnap.com Analysis of the tumors from these treated mice confirmed the mechanism of action in vivo, showing reduced levels of phosphorylated-eIF4E (p-eIF4E), the microvascular endothelial cell marker CD31, and vascular endothelial growth factor (VEGF). patsnap.com These findings highlight the utility of PDX models in confirming the anti-tumor and anti-angiogenic activity of this compound in a complex, patient-relevant biological system. patsnap.com

The table below summarizes the findings from key PDX model studies involving this compound.

Tumor TypeModel SystemOutcomeBiomarker ChangesReference
Non-Small Cell Lung CancerPatient-Derived Xenograft (PDX)Strong efficacy and tumor growth inhibitionNot specified researchgate.netnih.gov
GlioblastomaGlioblastoma XenograftSignificant tumor growth reductionDecreased p-eIF4E, CD31, and VEGF patsnap.com

Immunoblotting and Quantitative Proteomics for Biomarker Analysis

Immunoblotting, commonly known as Western blotting, has been a central technique for analyzing protein-level biomarkers to confirm the mechanism of action of this compound. researchgate.net This method allows for the detection and semi-quantification of specific proteins within a sample. researchgate.net

In studies involving this compound, Western blot analysis was specifically used to measure the levels of total and phosphorylated eIF4E in cancer cell lines after treatment. researchgate.net These experiments demonstrated a clear, concentration-dependent decrease in the phosphorylation of eIF4E in cells treated with this compound, providing direct evidence of target engagement and downstream pathway modulation. researchgate.net Immunoblotting was also employed in the analysis of tumors from xenograft models, confirming that this compound treatment led to significantly less phosphorylated-eIF4E in the tumor tissue. patsnap.com

While specific studies detailing broad-scale quantitative proteomics for biomarker discovery with this compound are not extensively documented in the provided sources, the principles of this approach are highly relevant. nih.govnih.gov Quantitative proteomics, often utilizing mass spectrometry, enables the unbiased, large-scale measurement of protein abundance, which can identify entire panels of biomarkers affected by a drug. nih.govembopress.org This technology could be applied to this compound-treated samples to discover novel biomarkers of response or resistance beyond the primary target pathway. nih.govmdpi.com

Translational Outlook and Future Research Trajectories for Mnk Inhibitors

Rationale for MNK Inhibition in Therapeutic Strategies

The rationale for inhibiting MAP kinase-interacting kinases (MNKs) in therapeutic strategies, particularly in oncology, is rooted in their critical role in protein synthesis and cellular signaling pathways that are frequently dysregulated in cancer. patsnap.compnas.org MNKs, comprising MNK1 and MNK2, are serine/threonine kinases activated by the ERK and p38 MAP kinase pathways. patsnap.comnih.gov A primary and well-established substrate of MNKs is the eukaryotic translation initiation factor 4E (eIF4E). patsnap.comacs.org

eIF4E is a key protein that binds to the 5' cap structure of mRNAs, facilitating the initiation of translation. sahmri.org.au Elevated levels of eIF4E are associated with the development and progression of cancer. nih.gov The phosphorylation of eIF4E at Serine 209 by MNKs is a crucial event for its oncogenic activity. pnas.orgnih.govpnas.org This phosphorylation is thought to promote the translation of a specific subset of mRNAs that encode proteins involved in cell proliferation, survival, angiogenesis, and metastasis. nih.govnih.govresearchgate.net Importantly, while this phosphorylation is critical for oncogenic transformation, it appears to be largely dispensable for normal cellular development and function. pnas.orgnih.gov This creates a therapeutic window, suggesting that inhibiting MNK activity could selectively target cancer cells while sparing normal tissues. pnas.orgnih.gov

The MNK-eIF4E signaling axis is a point of convergence for major oncogenic pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. nih.gov Therefore, targeting MNKs offers a strategy to disrupt these interconnected networks that drive tumor growth. patsnap.com Preclinical studies have demonstrated that MNK inhibitors can suppress tumor growth and increase the sensitivity of cancer cells to other treatments like chemotherapy. patsnap.com The development of potent and selective MNK inhibitors, such as BAY1143269, provides a promising avenue for innovative anti-cancer therapies by targeting oncogenic protein expression. nih.govcancer.gov

Identification of Predictive Biomarkers for this compound Responsiveness

The identification of predictive biomarkers is crucial for patient stratification and ensuring that therapies like this compound are administered to individuals most likely to benefit. Given the mechanism of action of MNK inhibitors, the phosphorylation status of eIF4E is a primary candidate for a predictive biomarker. nih.govaacrjournals.org

Elevated levels of phosphorylated eIF4E (p-eIF4E) are associated with neoplasia and are a direct consequence of MNK activity. aacrjournals.org Therefore, tumors exhibiting high baseline levels of p-eIF4E may be more dependent on the MNK-eIF4E axis for their growth and survival, rendering them more susceptible to MNK inhibition. nih.gov Studies in breast cancer cell lines have shown a correlation between sensitivity to MNK inhibition and the basal levels of eIF4E phosphorylation. nih.gov Cell lines with high p-eIF4E levels were more sensitive to the anti-proliferative effects of an MNK inhibitor, whereas a cell line with low p-eIF4E was insensitive. nih.gov

This suggests that assessing the p-eIF4E status in tumor samples could be a valuable tool for identifying responsive patient populations. nih.gov Sensitive and quantitative methods for detecting both total and phosphorylated eIF4E in various biological samples, including tumor tissue and blood, are being developed to facilitate the use of p-eIF4E as a biomarker in clinical trials. aacrjournals.org Such assays could be used to monitor the efficacy of MNK inhibitors like this compound and guide treatment decisions. aacrjournals.org

Table 1: Potential Predictive Biomarkers for this compound

Biomarker CandidateRationalePotential Clinical Utility
Phosphorylated eIF4E (p-eIF4E)As the direct downstream target of MNK1/2, its levels reflect pathway activity.To select patients with tumors dependent on MNK signaling for growth and survival.
Total eIF4EOverexpression is linked to various cancers.May indicate tumors reliant on cap-dependent translation.
Activation status of upstream pathways (e.g., p-ERK, p-p38)Indicates activation of the signaling cascades that lead to MNK activation.To identify tumors with hyperactive MAPK pathways that drive MNK activity.

Strategies for Mitigating Acquired Resistance to MNK Inhibitors

Acquired resistance is a significant challenge in targeted cancer therapy, where initially effective treatments lose their efficacy over time. nih.gov While specific mechanisms of resistance to this compound have not been extensively detailed in the provided context, general strategies to mitigate acquired resistance to kinase inhibitors can be considered.

One common mechanism of resistance is the activation of alternative signaling pathways that bypass the inhibited target. nih.gov In the context of MNK inhibition, cancer cells might develop mechanisms to maintain high levels of oncogenic protein translation independent of eIF4E phosphorylation. Another potential mechanism could involve mutations in the MNK1 or MNK2 genes that prevent the inhibitor from binding effectively. nih.gov

Strategies to overcome or mitigate acquired resistance often involve:

Combination Therapies: Combining MNK inhibitors with drugs that target parallel or downstream signaling pathways can prevent or delay the emergence of resistance. nih.gov

Intermittent Dosing: This approach aims to reduce the selective pressure that drives the outgrowth of resistant clones.

Development of Next-Generation Inhibitors: Designing novel inhibitors that can bind to mutated forms of the target kinase is a common strategy to overcome resistance. nih.gov

Monitoring for Resistance Mechanisms: Regular monitoring of tumors, potentially through liquid biopsies, can help detect the emergence of resistance mechanisms early, allowing for timely adjustments to the treatment strategy. nih.gov

Exploration of Novel Combination Therapies

The central role of the MNK-eIF4E axis in integrating signals from various oncogenic pathways makes MNK inhibitors like this compound prime candidates for combination therapies. nih.govnih.gov By combining this compound with other anti-cancer agents, it may be possible to achieve synergistic effects and overcome resistance. aacrjournals.org

Preclinical studies have already shown the potential of combining this compound with standard-of-care chemotherapeutics in non-small cell lung cancer models, leading to delayed tumor regrowth. nih.govaacrjournals.orgresearchgate.net Several rational combination strategies are being explored:

With mTOR Inhibitors: The PI3K/Akt/mTOR pathway is another critical regulator of protein synthesis. However, treatment with mTOR inhibitors like rapamycin (B549165) can sometimes lead to an increase in eIF4E phosphorylation, potentially limiting their efficacy. nih.govmdpi.com Combining an MNK inhibitor with an mTOR inhibitor could block this compensatory feedback loop and lead to a more profound inhibition of protein synthesis and tumor growth. mdpi.com

With Chemotherapy: MNK inhibitors have been shown to sensitize cancer cells to conventional chemotherapy agents. For example, combining MNK inhibitors with cytarabine (B982) in acute myeloid leukemia (AML) models has demonstrated synergistic effects. nih.govdovepress.com

With other Targeted Therapies: Combining MNK inhibitors with drugs that target other key oncogenic drivers, such as inhibitors of the MEK/ERK pathway or BET proteins, could provide a more comprehensive blockade of cancer cell signaling and proliferation. aacrjournals.org For instance, BET inhibitors can induce a pro-survival feedback mechanism involving increased MNK-dependent eIF4E phosphorylation, which can be abrogated by co-treatment with an MNK inhibitor. aacrjournals.org

Table 2: Investigated Combination Therapies with MNK Inhibitors

Combination AgentRationale for CombinationCancer Type (Preclinical/Clinical)
DocetaxelAdditive or synergistic anti-tumor effects.Non-small cell lung cancer (NSCLC) aacrjournals.org
mTOR inhibitors (e.g., Rapamycin)Overcoming feedback activation of eIF4E phosphorylation.Various cancers mdpi.com
BET inhibitorsAbrogating pro-survival feedback mechanisms.Various cancers aacrjournals.org
CytarabineSensitizing cancer cells to chemotherapy.Acute Myeloid Leukemia (AML) dovepress.com

Elucidating Broader Physiological Roles of MNK Signaling

While the primary focus of MNK inhibitor development has been on oncology, the MNK signaling pathway plays a role in a variety of other physiological and pathological processes. acs.orgpatsnap.com A deeper understanding of these broader roles is essential for anticipating potential on-target side effects and identifying new therapeutic opportunities.

The MNK pathway is involved in:

Inflammation and Immunity: MNKs are implicated in the production of pro-inflammatory cytokines such as TNF-α. nih.govresearchgate.netnih.gov MNK1 can regulate the expression of TNF-α, and MNK inhibitors have shown anti-inflammatory properties. patsnap.comnih.gov This suggests a potential role for MNK inhibitors in the treatment of chronic inflammatory conditions like rheumatoid arthritis. patsnap.com

Neurological Functions: Emerging evidence points to a role for MNK signaling in the nervous system. acs.orgbiorxiv.org MNKs are involved in regulating synaptic plasticity and have been implicated in conditions such as autism and neuropathic pain. acs.orgbiorxiv.org Both MNK1 and MNK2 appear to have distinct roles in social and cognitive behavior, regulating the synaptic proteome through different mechanisms. biorxiv.org

Metabolic Diseases: The MNK pathway has also been linked to metabolic regulation. patsnap.com

Further research is needed to fully elucidate the diverse functions of MNK1 and MNK2 in different tissues and cell types. This will not only inform the development of safer and more effective MNK-targeted therapies but may also open up new avenues for treating a wider range of diseases beyond cancer. acs.orgbiorxiv.org

Q & A

Q. What is the mechanistic rationale for targeting MNK1 with BAY1143269 in cancer therapy?

this compound is a selective MNK1 inhibitor identified through high-throughput screening and lead optimization, targeting the MAPK-interacting kinase pathway critical for eIF4E phosphorylation—a key regulator of oncogenic mRNA translation . Researchers should validate target engagement by measuring phospho-eIF4E (Ser209) levels in vitro (e.g., via Western blot) and in xenograft models to confirm pathway inhibition. Preclinical studies should compare tumor growth inhibition in MNK1-dependent vs. MNK1-knockout models to establish specificity .

Q. Which preclinical models are most appropriate for evaluating this compound efficacy?

Use patient-derived xenografts (PDX) or syngeneic models with confirmed MNK1/eIF4E pathway activation. Prioritize models with documented resistance to taxanes (e.g., docetaxel) to assess combinatorial effects, as this compound was tested in combination with docetaxel in a terminated Phase I trial (NCT02439346) . Include pharmacokinetic-pharmacodynamic (PK/PD) analyses to correlate drug exposure with target modulation.

Q. How should researchers address contradictory data on this compound’s efficacy across cancer types?

Apply stratified analysis by tumor molecular subtypes (e.g., KRAS-mutated vs. wild-type) and integrate multi-omics data (transcriptomics, proteomics) to identify predictive biomarkers. Use Bayesian statistical frameworks to account for heterogeneity in preclinical results, ensuring sample sizes are powered to detect clinically relevant effect sizes .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound in combination therapies?

Adopt a factorial design to evaluate synergistic effects with immune checkpoint inhibitors or chemotherapies. For example, in the Phase I trial (NCT02439346), this compound + docetaxel showed dose-limiting toxicities, suggesting the need for staggered dosing schedules . Include longitudinal immune profiling (e.g., T-cell infiltration via multiplex IHC) to assess combinatorial immunomodulatory effects.

Q. How can researchers resolve conflicting findings between in vitro and in vivo efficacy of this compound?

Conduct comparative metabolomic studies to identify tumor microenvironment (TME)-specific factors (e.g., hypoxia, stromal interactions) that alter drug activity. Use 3D organoid co-cultures to mimic TME conditions and validate findings in orthotopic models . Apply mixed-effects modeling to account for variability in drug penetration and stromal contributions .

Q. What methodologies are recommended for identifying biomarkers of resistance to this compound?

Perform CRISPR-Cas9 screens in MNK1-dependent cell lines to uncover resistance mechanisms (e.g., compensatory MAPK pathway activation). Validate candidates using RNA-seq from clinical trial samples (if available) or PDX models treated with this compound. Employ machine learning (e.g., LASSO regression) to prioritize biomarker candidates from high-dimensional data .

Q. How should translational researchers optimize this compound dosing in early-phase trials?

Use adaptive trial designs with Bayesian continual reassessment to balance efficacy and toxicity. Leverage PK/PD modeling from preclinical data to predict human dosing, incorporating real-time circulating tumor DNA (ctDNA) analysis to monitor early response .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s heterogeneous response data?

Implement hierarchical clustering to subgroup responders/non-responders based on molecular profiles. Use time-to-event analysis with Cox proportional hazards models adjusted for covariates like baseline phospho-eIF4E levels .

Q. How can researchers distinguish MNK1-specific effects from off-target kinase inhibition?

Perform kinome-wide selectivity profiling (e.g., KINOMEscan) and compare results with MNK1-knockout models. Validate findings using phosphoproteomics to map downstream signaling changes unique to MNK1 inhibition .

Q. What in silico tools are recommended for predicting this compound’s drug-drug interaction risks?

Use platforms like Simcyp or GastroPlus to simulate CYP450-mediated interactions, particularly with docetaxel (metabolized via CYP3A4). Validate predictions with hepatic microsome assays and physiologically based pharmacokinetic (PBPK) modeling .

Data Presentation Guidelines

  • Tables : Include dose-escalation data from Phase I trials (e.g., NCT02439346) with metrics like MTD, DLTs, and ORR .
  • Figures : Use waterfall plots to visualize tumor response heterogeneity and heatmaps for biomarker expression patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.